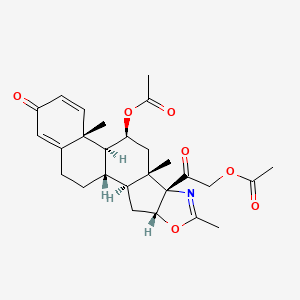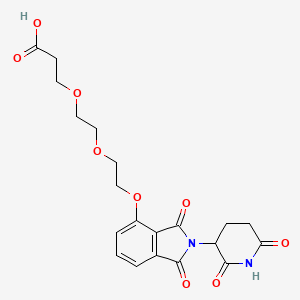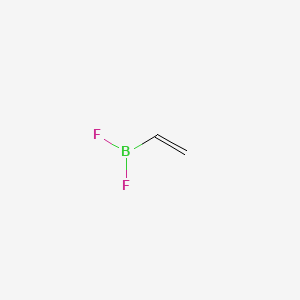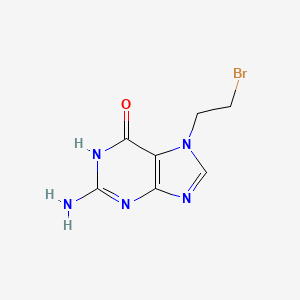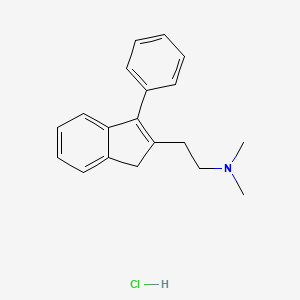
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride: is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride typically involves the reaction of 3-phenyl-1H-indene with N,N-dimethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nucleophiles, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted amines.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-2-(3-phenyl-1H-indol-2-yl)ethanamine Hydrochloride
- N,N-Dimethyl-2-(3-phenyl-1H-benzimidazol-2-yl)ethanamine Hydrochloride
Comparison: While these compounds share structural similarities, N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride is unique due to its indene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C19H22ClN |
|---|---|
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
Clé InChI |
LHQVYHGALMEVHN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


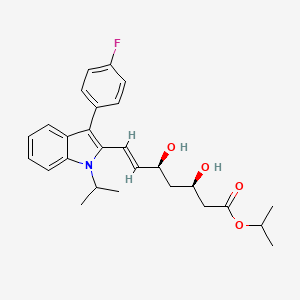



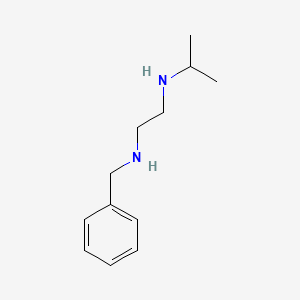

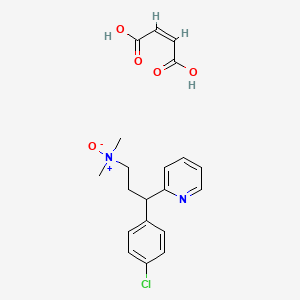
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
